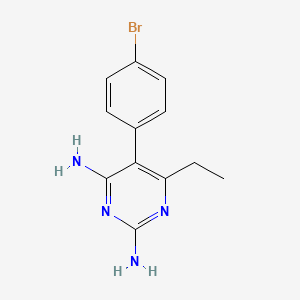![molecular formula C9H4Cl2N4 B14155640 [(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile CAS No. 4002-71-5](/img/structure/B14155640.png)
[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile is a chemical compound known for its distinctive structure and properties. It belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile typically involves the diazotization of 2,4-dichloroaniline followed by coupling with malononitrile. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling reactions. The process can be summarized as follows:
Diazotization: 2,4-dichloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of [(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile involves its interaction with molecular targets through the diazenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(e)-(2,4-Dichlorophenyl)diazenyl]malononitrile
- (e)-(2,4-Dichlorophenyl)diazenylmalononitrile
Uniqueness
[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
4002-71-5 |
|---|---|
Formule moléculaire |
C9H4Cl2N4 |
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C9H4Cl2N4/c10-6-1-2-9(8(11)3-6)15-14-7(4-12)5-13/h1-3,7H |
Clé InChI |
UHTVBJXMVOXSBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)N=NC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14155564.png)
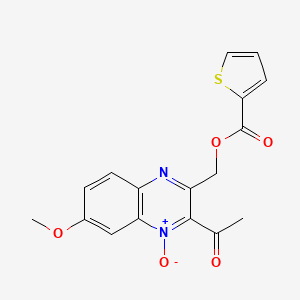
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)
![1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one](/img/structure/B14155575.png)
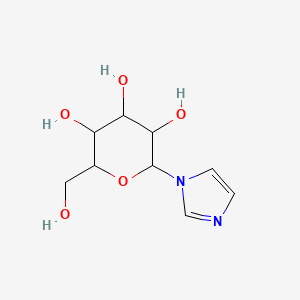
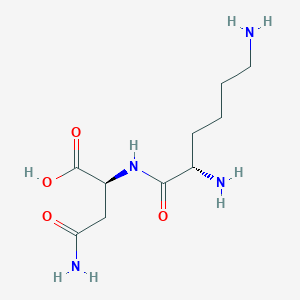

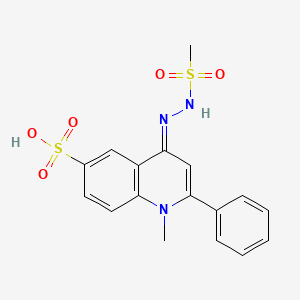
![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline](/img/structure/B14155599.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide](/img/structure/B14155608.png)
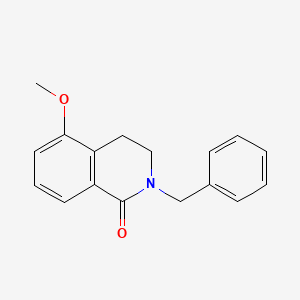
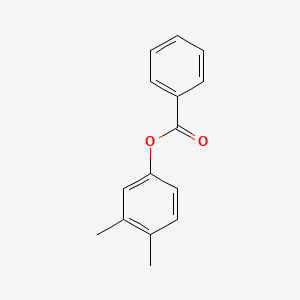
![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
